molecular formula C11H15N5O4 B11848671 (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol

Cat. No.: B11848671
M. Wt: 281.27 g/mol
InChI Key: DJUZHNZMVHIRPJ-ZGAAAFHUSA-N
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Description

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol is a complex organic compound known for its significant role in various biochemical processes. This compound is a derivative of purine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection and deprotection of functional groups, selective oxidation, and stereoselective reactions to ensure the correct configuration of the compound. Common reagents used in these reactions include protecting agents like tert-butyldimethylsilyl chloride, oxidizing agents such as pyridinium chlorochromate, and reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve high yields and purity, reducing the need for extensive purification steps. The use of continuous flow reactors and advanced separation techniques like chromatography can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different analogs.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Plays a role in the study of nucleic acids and their functions.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by interfering with the viral polymerase enzyme, or it may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-5α-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2α,4β-dimethanol
  • (2R,3R,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-((S)-1-hydroxyethyl)tetrahydrofuran-3,4-diol

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to interact with a wide range of molecular targets makes it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[(1S)-1-hydroxyethyl]oxolane-3,4-diol

InChI

InChI=1S/C11H15N5O4/c1-4(17)8-6(18)7(19)11(20-8)16-3-15-5-9(12)13-2-14-10(5)16/h2-4,6-8,11,17-19H,1H3,(H2,12,13,14)/t4-,6-,7+,8+,11+/m0/s1

InChI Key

DJUZHNZMVHIRPJ-ZGAAAFHUSA-N

Isomeric SMILES

C[C@@H]([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Canonical SMILES

CC(C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

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